molecular formula C4H12Cl2IN B105028 Tetramethylammonium dichloroiodate CAS No. 1838-41-1

Tetramethylammonium dichloroiodate

Cat. No. B105028
CAS RN: 1838-41-1
M. Wt: 271.95 g/mol
InChI Key: FUNMSHCNGVSXHD-UHFFFAOYSA-N
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Description

Tetramethylammonium dichloroiodate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an efficient and environmentally friendly iodination reagent for the iodination of aromatic compounds under mild and solvent-free conditions .


Molecular Structure Analysis

The molecular formula of Tetramethylammonium dichloroiodate is C4H12Cl2IN . The molecular weight is 271.96 .


Chemical Reactions Analysis

Tetramethylammonium dichloroiodate is known to be used in the iodination of different aromatic compounds . The reaction takes place fast and with high yields under solvent-free conditions .


Physical And Chemical Properties Analysis

Tetramethylammonium dichloroiodate is a solid at 20 degrees Celsius . The compound appears as a light yellow to amber to dark green powder or crystal .

Scientific Research Applications

Organic Synthesis

Tetramethylammonium dichloroiodate is a valuable reagent in organic chemistry, particularly for the iodination of aromatic compounds . It offers a mild and efficient alternative to traditional iodination methods, which often require harsh conditions or toxic metals . This reagent enables rapid iodination under solvent-free conditions , making it an environmentally friendly choice for synthesizing iodinated organic molecules, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, Tetramethylammonium dichloroiodate can be used as a standard in iodometric titrations due to its high purity and stability. It serves as a reliable source of iodine, which is essential for determining the concentration of reducing agents in a solution .

Pharmaceutical Research

This compound plays a role in pharmaceutical research by acting as an iodination reagent . Iodination is a critical step in the synthesis of certain pharmaceuticals, especially those that target thyroid-related conditions. The ability to introduce iodine into organic molecules with precision is vital for creating active pharmaceutical ingredients with the desired therapeutic effects .

Materials Science

In the field of materials science, Tetramethylammonium dichloroiodate is used to synthesize various organic and inorganic materials . Its role as a halogenating agent can be crucial in creating polymers and other materials with specific properties, such as increased resistance to heat or chemical degradation .

Environmental Applications

The environmentally benign nature of Tetramethylammonium dichloroiodate makes it an attractive choice for green chemistry applications . Its use in solvent-free conditions minimizes the generation of hazardous waste, contributing to the development of sustainable chemical processes .

Biochemistry

In biochemistry, Tetramethylammonium dichloroiodate can be utilized in the labeling of biomolecules . For instance, it can aid in the iodination of peptides and proteins, which is important for studying their structure and function. This labeling technique is also used in radioimmunoassays and other diagnostic tests .

Safety and Hazards

Tetramethylammonium dichloroiodate can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .

properties

InChI

InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNMSHCNGVSXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.Cl[I-]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471450
Record name Tetramethylammonium dichloroiodate(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium dichloroiodate

CAS RN

1838-41-1
Record name Tetramethylammonium dichloroiodate(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium Dichloroiodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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